Cas no 2416233-89-9 (N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride)

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
- EN300-26675456
- N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
- 2416233-89-9
- N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
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- MDL: MFCD32667204
- インチ: 1S/C16H24N2O2S.ClH/c1-11-2-3-12-13(9-21-14(12)8-11)15(19)18-10-16(17)4-6-20-7-5-16;/h9,11H,2-8,10,17H2,1H3,(H,18,19);1H
- InChIKey: QQOHBDNJAOCDCW-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C=C(C(NCC2(CCOCC2)N)=O)C2=C1CC(C)CC2
計算された属性
- せいみつぶんしりょう: 344.1325269g/mol
- どういたいしつりょう: 344.1325269g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.6Ų
N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26675456-0.5g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 0.5g |
$902.0 | 2025-03-20 | |
Enamine | EN300-26675456-2.5g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 2.5g |
$2268.0 | 2025-03-20 | |
Enamine | EN300-26675456-10.0g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 10.0g |
$4974.0 | 2025-03-20 | |
Enamine | EN300-26675456-5.0g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 5.0g |
$3355.0 | 2025-03-20 | |
Enamine | EN300-26675456-1.0g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 1.0g |
$1157.0 | 2025-03-20 | |
Enamine | EN300-26675456-5g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91% | 5g |
$3355.0 | 2023-09-12 | |
1PlusChem | 1P028Z9A-50mg |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride |
2416233-89-9 | 91% | 50mg |
$382.00 | 2024-05-22 | |
1PlusChem | 1P028Z9A-100mg |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride |
2416233-89-9 | 91% | 100mg |
$557.00 | 2024-05-22 | |
1PlusChem | 1P028Z9A-250mg |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride |
2416233-89-9 | 91% | 250mg |
$769.00 | 2024-05-22 | |
Enamine | EN300-26675456-0.05g |
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride |
2416233-89-9 | 91.0% | 0.05g |
$268.0 | 2025-03-20 |
N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochlorideに関する追加情報
Recent Advances in the Study of N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (CAS: 2416233-89-9)
N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (CAS: 2416233-89-9) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its further development as a therapeutic agent. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound. These efforts have laid a solid foundation for subsequent pharmacological evaluations.
In terms of its biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzyme targets involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively inhibit key kinases that play a role in cell proliferation and survival. These findings suggest that N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride could serve as a lead compound for the development of new therapeutics targeting cancer and inflammatory diseases.
Further investigations into the pharmacokinetic and pharmacodynamic properties of the compound have revealed favorable absorption and distribution profiles, along with a manageable toxicity profile in preclinical models. These attributes enhance its potential for clinical translation. However, additional studies are required to fully elucidate its metabolic pathways and potential drug-drug interactions, which are crucial for ensuring its safety and efficacy in human trials.
In conclusion, N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and potent biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its therapeutic index and exploring its potential in combination therapies. The continued investigation of this compound is expected to contribute significantly to the advancement of targeted therapies in chemical biology and medicine.
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